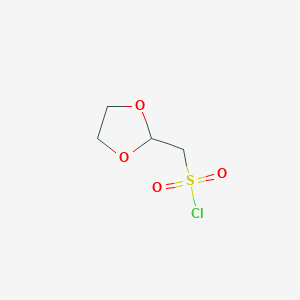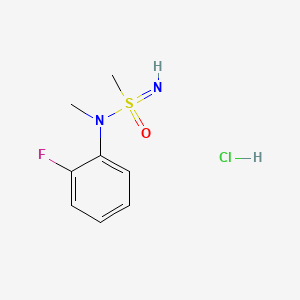![molecular formula C12H16BF3KN B13474899 Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol . The reaction proceeds through the formation of an intermediate boronate ester, which is then converted to the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include biaryl compounds (in the case of Suzuki–Miyaura coupling), boronic acids, and borate esters .
Aplicaciones Científicas De Investigación
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions. . The molecular targets and pathways involved in these reactions are well-studied and include the activation of the boronate ester intermediate and the subsequent formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
- Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is unique due to its specific structure, which includes a piperidin-1-ylmethyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C12H16BF3KN |
|---|---|
Peso molecular |
281.17 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C12H16BF3N.K/c14-13(15,16)12-7-3-2-6-11(12)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2;/q-1;+1 |
Clave InChI |
TXJLDQVUDKDXIO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1CN2CCCCC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
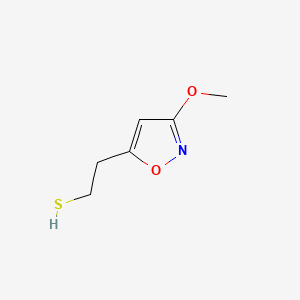
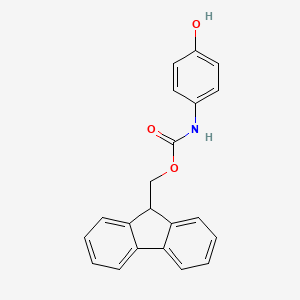
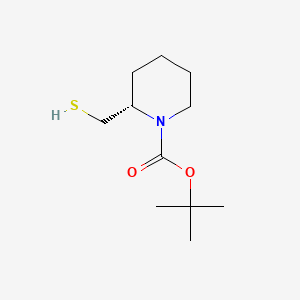


![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
